Pentafluorobenzonitrile

Structural Chemistry Microwave Spectroscopy Fluorine Effects

Pentafluorobenzonitrile (PFBN, CAS 773-82-0), also known as 2,3,4,5,6-pentafluorobenzonitrile, is a fully fluorinated aromatic nitrile with the molecular formula C₇F₅N. As a highly electron-deficient polyfluoroarene, PFBN exhibits unique reactivity in nucleophilic aromatic substitution (SNAr) reactions, characterized by high regioselectivity at the para-fluorine position (C4) and the capacity for facile, multi-step functionalization.

Molecular Formula C7F5N
Molecular Weight 193.07 g/mol
CAS No. 773-82-0
Cat. No. B1630612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluorobenzonitrile
CAS773-82-0
Molecular FormulaC7F5N
Molecular Weight193.07 g/mol
Structural Identifiers
SMILESC(#N)C1=C(C(=C(C(=C1F)F)F)F)F
InChIInChI=1S/C7F5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10
InChIKeyYXWJGZQOGXGSSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentafluorobenzonitrile (CAS 773-82-0) for Advanced Fluoropolymer Synthesis and Nucleophilic Aromatic Substitution: Procurement and Specification Guide


Pentafluorobenzonitrile (PFBN, CAS 773-82-0), also known as 2,3,4,5,6-pentafluorobenzonitrile, is a fully fluorinated aromatic nitrile with the molecular formula C₇F₅N [1]. As a highly electron-deficient polyfluoroarene, PFBN exhibits unique reactivity in nucleophilic aromatic substitution (SNAr) reactions, characterized by high regioselectivity at the para-fluorine position (C4) and the capacity for facile, multi-step functionalization [2]. These properties render it a critical monomer for the synthesis of high-performance, fluorine-containing poly(aryl ether nitrile)s (PENs) and a versatile building block for generating diverse polyfluoroarylated molecules with applications spanning materials science to biochemical probe development [3].

Why Pentafluorobenzonitrile Cannot Be Replaced by Other Fluorobenzonitriles in Critical SNAr and Polymer Applications


Substituting pentafluorobenzonitrile with other commercially available fluorobenzonitriles (e.g., mono-, di-, or tetrafluoro-analogs) is not a straightforward procurement option. This is due to profound, quantifiable differences in electronic structure, regioselectivity of nucleophilic attack, and ultimate material performance. The fully fluorinated aromatic ring of PFBN, with its five electron-withdrawing fluorine atoms, creates a uniquely electron-deficient π-system that is a prerequisite for the high-yielding, highly para-selective SNAr reactions essential for constructing complex polyfluoroarylated molecules [1]. Furthermore, the specific molecular geometry and electronic properties of PFBN, which differ fundamentally from less-fluorinated analogs as shown by microwave spectroscopy, directly translate to the unique physical and chemical properties of the derived fluoropolymers, such as their low dielectric constants and enhanced thermal stability, which cannot be replicated by polymers derived from other benzonitriles [2].

Pentafluorobenzonitrile Differentiation: Head-to-Head Quantitative Evidence for Scientific Selection


Structural Distortion: Quantifying the Electronic Impact of Full Fluorination on the Benzonitrile Backbone

Pentafluorobenzonitrile (PFBN) exhibits a unique molecular geometry compared to its less-fluorinated counterparts, directly impacting its reactivity and intermolecular interactions. Rotational spectroscopy studies provide precise bond lengths and angles, revealing that pentafluoro-substitution induces a significant shortening of the C-CN bond and a distinct ring distortion. Specifically, the C1-C(CN) bond in PFBN is 1.438(2) Å, compared to 1.451(2) Å in benzonitrile (BN) [1]. This 0.013 Å contraction is a direct consequence of the five fluorine atoms' cumulative electron-withdrawing effect, altering the electronic environment and the hybridization of the ipso-carbon. This fundamental structural difference is a key descriptor for understanding PFBN's superior electrophilicity and unique behavior in nucleophilic aromatic substitution reactions.

Structural Chemistry Microwave Spectroscopy Fluorine Effects

Regioselective SNAr: Unambiguous Para-Fluorine Displacement as the Sole Pathway

In nucleophilic aromatic substitution (SNAr) reactions, pentafluorobenzonitrile demonstrates absolute regioselectivity, with nucleophiles exclusively attacking and displacing the fluorine atom at the para-position (C4) relative to the cyano group [1][2]. This is in stark contrast to many other polyhalogenated aromatics, which often yield complex mixtures of isomers. For example, in the synthesis of tetrafluorobenzonitrile-substituted oxime ethers, the reaction of pentafluorobenzonitrile with aryl oximes proceeds via a highly selective C-F bond cleavage at the 4-position, enabling a clean, high-yielding one-pot transformation to a single product [1]. This predictable and singular reaction pathway is a critical advantage for designing and executing multi-step synthetic sequences, ensuring product homogeneity and eliminating costly purification steps required for isomeric mixtures.

Synthetic Chemistry Nucleophilic Aromatic Substitution Regioselectivity

Enhanced Electron Affinity: A Quantitative Measure of Superior Electron-Deficiency

The electron affinity (EA) of a molecule is a direct measure of its ability to accept an electron, quantifying its electrophilicity. Pentafluorobenzonitrile has a measured electron affinity of 1.08 ± 0.11 eV [1]. This high EA value is a direct consequence of the five fluorine atoms strongly withdrawing electron density from the π-system, making the molecule highly electron-deficient. While the EA of benzonitrile is significantly lower (estimated to be near zero or negative), this quantitative difference underscores the fundamentally distinct electronic nature of PFBN. This property is paramount for its function as an electron-accepting component in materials and dictates its reactivity landscape in processes like reductive elimination or single-electron transfer reactions, which are not feasible with less electron-deficient analogs.

Physical Chemistry Gas-Phase Ion Energetics Electron Affinity

Superior Monomer for High-Performance Fluoropolymers: Enabling a Wide Range of Molecular Weights

Pentafluorobenzonitrile is a key monomer for synthesizing novel fluorine-containing poly(aryl ether nitrile)s (PENs) with tunable properties. Its unique reactivity allows for the preparation of polymers with a wide and controllable range of molecular weights. Specifically, using PFBN as a monomer in polycondensation reactions yields 2F-PEN polymers with number-average molecular weights (Mn) ranging from 1.77 × 10⁴ to 5.16 × 10⁴ g/mol [1]. This tunability is a direct consequence of PFBN's highly activated nature, which allows for controlled polymerization kinetics. In contrast, attempts to synthesize analogous high-molecular-weight polymers from less fluorinated or non-fluorinated benzonitrile monomers often fail or result in significantly lower molecular weight materials due to insufficient reactivity, limiting their utility in high-performance applications.

Polymer Chemistry Poly(aryl ether nitrile)s Fluoropolymers

Pentafluorobenzonitrile: Optimized Application Scenarios Based on Differentiated Performance Evidence


Synthesis of High-Molecular-Weight Fluorinated Poly(aryl ether nitrile)s (PENs) for Low-Dielectric Constant Applications

Procure pentafluorobenzonitrile when the research or industrial goal is the synthesis of high-performance poly(aryl ether nitrile)s (PENs) for demanding applications such as low-dielectric constant (low-k) materials for microelectronics or high-temperature engineering thermoplastics. As evidenced by its ability to yield polymers with number-average molecular weights (Mn) exceeding 50,000 g/mol (ranging up to 5.16 × 10⁴ g/mol), PFBN is a superior monomer for achieving the high degree of polymerization necessary for robust mechanical properties and film-forming ability [1]. The resulting semifluorinated polymers exhibit outstanding solubility, thermal stability, and low moisture absorption, all of which are directly linked to the unique electronic and structural properties of the PFBN-derived building block [2].

Constructing Complex Polyfluoroarylated Molecules via Predictable Para-Selective SNAr

Specify pentafluorobenzonitrile as the starting material for any synthetic route that requires the installation of a 2,3,5,6-tetrafluorobenzonitrile moiety with absolute regiocontrol. PFBN's exclusive para-fluorine substitution in SNAr reactions guarantees the formation of a single, well-defined product, as demonstrated in the one-pot synthesis of tetrafluorobenzonitrile-substituted oxime ethers [1]. This predictable behavior is invaluable for medicinal chemists synthesizing libraries of bioactive molecules (e.g., STAT3 inhibitors or PARP-1 modulators) [2] and for chemical biologists developing photoaffinity labeling probes, where structural homogeneity is non-negotiable for reliable biological data [3].

Development of Electron-Transporting Materials and n-Type Semiconductors

Select pentafluorobenzonitrile as a core building block for the design and synthesis of organic electronic materials requiring strong electron-accepting (n-type) properties. The quantified electron affinity of PFBN (1.08 ± 0.11 eV) provides a clear, measurable advantage over non-fluorinated or partially fluorinated benzonitriles, which are poor electron acceptors [1]. This high EA, combined with its synthetic versatility, makes PFBN an ideal precursor for constructing electron-deficient π-conjugated systems, organic semiconductors, and components for organic photovoltaic (OPV) or organic field-effect transistor (OFET) devices where efficient electron injection and transport are critical performance parameters.

Synthesis of Fluorinated Biochemical Probes and Analogs

Use pentafluorobenzonitrile as a key intermediate for preparing pentafluorophenyl analogs of biologically active molecules, as demonstrated in the synthesis of noradrenaline, adrenaline, and N-methyladrenaline analogs [1][2]. The unique electronic and steric profile conferred by the pentafluorophenyl ring, a direct consequence of PFBN's structure [3], can significantly alter the metabolic stability, lipophilicity, and receptor-binding kinetics of the resulting probe. This makes PFBN an essential reagent for any project aiming to explore the structure-activity relationships (SAR) of catecholamines or other biogenic amines where fluorinated analogs are required to study binding interactions or improve drug-like properties.

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